molecular formula C22H22N2O3 B12888467 (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine CAS No. 63485-09-6

(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine

Cat. No.: B12888467
CAS No.: 63485-09-6
M. Wt: 362.4 g/mol
InChI Key: PDFVATCXFGJRIZ-UHFFFAOYSA-N
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Description

N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and a methylene-4-pentylaniline moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group is known to undergo redox reactions, which can generate reactive oxygen species that disrupt cellular processes in microorganisms. Additionally, the furan ring can interact with biological macromolecules, leading to inhibition of essential enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is unique due to its specific structural features, such as the combination of a nitrophenyl group with a furan ring and a methylene-4-pentylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

63485-09-6

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

1-[5-(4-nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine

InChI

InChI=1S/C22H22N2O3/c1-2-3-4-5-17-6-10-19(11-7-17)23-16-21-14-15-22(27-21)18-8-12-20(13-9-18)24(25)26/h6-16H,2-5H2,1H3

InChI Key

PDFVATCXFGJRIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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